For instance, in the development of H3 antagonists [ [] ], the incorporation of 1-(methylamino)cyclobutane-1-carboxamide likely influences the molecule's ability to bind to the H3 receptor and exert its antagonistic effects. This could be due to its contribution to the overall shape and electrostatic properties of the molecule, allowing for specific interactions with the receptor's binding site.
H3 Antagonists: Research indicates that compounds containing the 1-(methylamino)cyclobutane-1-carboxamide structure can act as H3 antagonists [ [] ]. H3 antagonists have shown potential in treating cognitive disorders, including Alzheimer's disease.
Rho Kinase Inhibitors: This scaffold has been employed in the development of Rho kinase inhibitors [ [] ]. Rho kinase inhibitors have potential therapeutic applications in cardiovascular diseases, such as hypertension.
CAS No.: 30536-55-1
CAS No.: 136056-01-4
CAS No.: 81201-92-5
CAS No.: 1373918-61-6